molecular formula C26H32N2O6 B4039156 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4039156
M. Wt: 468.5 g/mol
InChI Key: PQYUXGWSXQDFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Anticancer Research: Investigation of its potential as an anticancer agent.

    Antimicrobial Activity: Study of its effectiveness against various microbial strains.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: As a precursor for the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the morpholin-4-yl propyl group: This step involves nucleophilic substitution reactions.

    Addition of the propoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection.

    Scale-up processes: Ensuring that the reactions can be carried out on a large scale without significant loss of efficiency.

    Purification techniques: Use of chromatography, recrystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The furan and phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

  • Functional Groups : The presence of the propoxyphenyl group provides unique chemical properties.
  • Biological Activity : Its specific structure may result in distinct biological activities compared to similar compounds.
  • Synthetic Accessibility : The synthetic routes and conditions may differ, affecting the ease of production and yield.

Properties

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-3-15-33-20-8-6-19(7-9-20)23-22(24(29)21-10-5-18(2)34-21)25(30)26(31)28(23)12-4-11-27-13-16-32-17-14-27/h5-10,23,30H,3-4,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYUXGWSXQDFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.